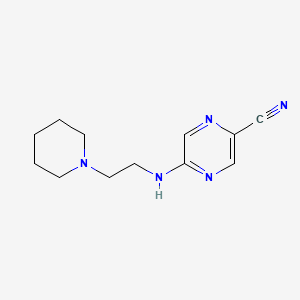![molecular formula C14H23NO3 B7578615 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol, also known as DMBA, is a synthetic compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research as a tool to study the effects of beta-adrenergic stimulation on various physiological and biochemical processes.
Wirkmechanismus
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol works by binding to and activating beta-adrenergic receptors, which are found on the surface of cells throughout the body. There are three types of beta-adrenergic receptors, designated as beta-1, beta-2, and beta-3. 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol primarily activates beta-2 receptors, which are found in the heart, lungs, and skeletal muscle. Activation of beta-2 receptors leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol has a number of biochemical and physiological effects, including increased heart rate and contractility, bronchodilation, and lipolysis. 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol has also been shown to enhance memory and cognitive function, possibly through its effects on the central nervous system. 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol has been used in studies to investigate the effects of beta-adrenergic stimulation on metabolism, with some studies suggesting that it may increase insulin sensitivity and glucose uptake in skeletal muscle.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol has a number of advantages for lab experiments, including its high potency and specificity for beta-2 receptors. It is also relatively easy to synthesize and has a long shelf life. However, 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol has some limitations as well. It can be difficult to work with due to its high potency, and it may have off-target effects at high concentrations. Additionally, 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol is not suitable for use in vivo due to its poor oral bioavailability.
Zukünftige Richtungen
There are a number of future directions for research involving 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol. One area of interest is the role of beta-adrenergic stimulation in metabolic disorders such as obesity and diabetes. 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, suggesting that it may have therapeutic potential for these conditions. Another area of interest is the effects of beta-adrenergic stimulation on cognitive function and memory, which could have implications for the treatment of neurological disorders such as Alzheimer's disease. Finally, further research is needed to investigate the potential off-target effects of 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol and to develop more specific beta-2 agonists for use in lab experiments.
Synthesemethoden
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol can be synthesized through a multistep process starting from 2,4-dimethoxybenzaldehyde. The first step involves the conversion of 2,4-dimethoxybenzaldehyde to 2,4-dimethoxyphenylacetic acid using a Grignard reagent. The resulting acid is then reduced to 2,4-dimethoxyphenylacetaldehyde using a lithium aluminum hydride reduction. Finally, the aldehyde is reacted with 2-amino-3-methyl-1-butanol in the presence of a Lewis acid catalyst to yield 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol.
Wissenschaftliche Forschungsanwendungen
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol is widely used in scientific research to study the effects of beta-adrenergic stimulation on various physiological and biochemical processes. It is commonly used in studies involving the cardiovascular system, respiratory system, and metabolism. 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol has been shown to increase heart rate and contractility, dilate bronchioles, and stimulate lipolysis. It is also used in studies involving the central nervous system, where it has been shown to enhance memory and cognitive function.
Eigenschaften
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methylamino]-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(14(2,3)16)15-9-11-6-7-12(17-4)8-13(11)18-5/h6-8,10,15-16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPMUVLNDGZAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)NCC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)
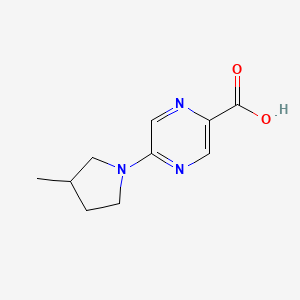
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)
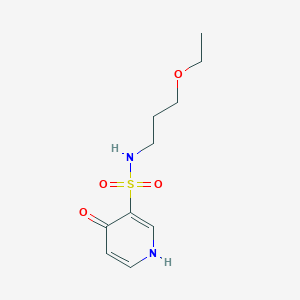
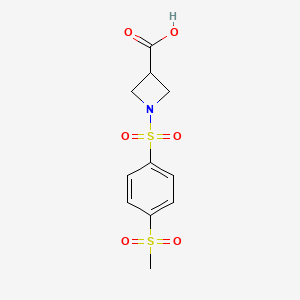
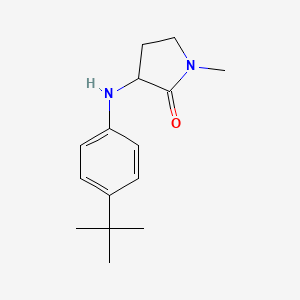

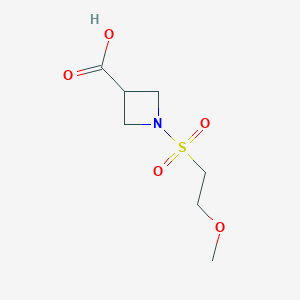
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
